(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(pyridin-4-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-(1-{[(PYRIDIN-4-YL)METHYL]AMINO}ETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a chlorophenyl group, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-(1-{[(PYRIDIN-4-YL)METHYL]AMINO}ETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazolone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-(1-{[(PYRIDIN-4-YL)METHYL]AMINO}ETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-(1-{[(PYRIDIN-4-YL)METHYL]AMINO}ETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-(1-{[(PYRIDIN-4-YL)METHYL]AMINO}ETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine functional group but a simpler structure.
Carbonyl Compounds: Compounds containing the carbonyl group, which undergo similar reactions.
Uniqueness
The uniqueness of (4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-(1-{[(PYRIDIN-4-YL)METHYL]AMINO}ETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its complex structure, which imparts distinct chemical and biological properties. Its combination of functional groups and rings makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C25H20ClN5OS2 |
---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]-4-[C-methyl-N-(pyridin-4-ylmethyl)carbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C25H20ClN5OS2/c1-16(28-14-17-10-12-27-13-11-17)23-21(15-33-19-8-6-18(26)7-9-19)30-31(24(23)32)25-29-20-4-2-3-5-22(20)34-25/h2-13,30H,14-15H2,1H3 |
InChI Key |
DWFXUQIPOSFTJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC=NC=C1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CSC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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